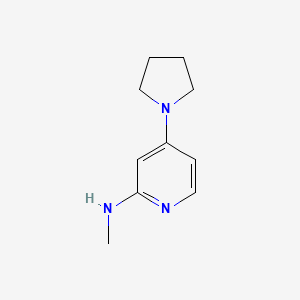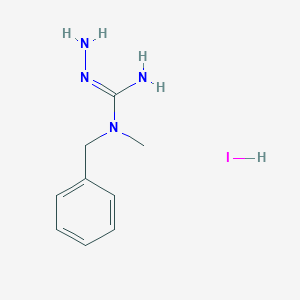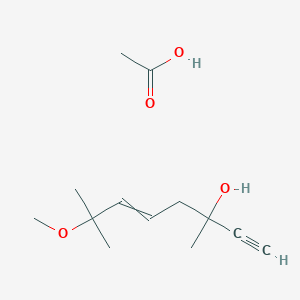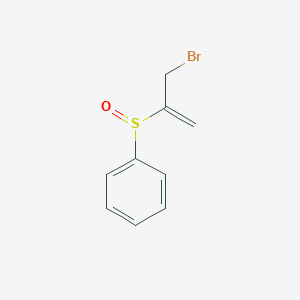
(3-Bromoprop-1-ene-2-sulfinyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Bromoprop-1-ene-2-sulfinyl)benzene is an organic compound characterized by the presence of a benzene ring substituted with a bromopropene and a sulfinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromoprop-1-ene-2-sulfinyl)benzene typically involves the reaction of benzene with 3-bromoprop-1-ene and a sulfinylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification and isolation of the final product to ensure its suitability for various applications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide group.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(3-Bromoprop-1-ene-2-sulfinyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3-Bromoprop-1-ene-2-sulfinyl)benzene involves its interaction with molecular targets such as enzymes and proteins. The sulfinyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. The bromine atom can also participate in substitution reactions, further influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
(3-Bromoprop-1-ene-2-sulfonyl)benzene: Similar structure but with a sulfonyl group instead of a sulfinyl group.
(3-Bromoprop-1-ene-2-thio)benzene: Contains a thio group instead of a sulfinyl group.
(3-Bromoprop-1-ene-2-oxy)benzene: Contains an oxy group instead of a sulfinyl group.
Propriétés
Numéro CAS |
74338-92-4 |
|---|---|
Formule moléculaire |
C9H9BrOS |
Poids moléculaire |
245.14 g/mol |
Nom IUPAC |
3-bromoprop-1-en-2-ylsulfinylbenzene |
InChI |
InChI=1S/C9H9BrOS/c1-8(7-10)12(11)9-5-3-2-4-6-9/h2-6H,1,7H2 |
Clé InChI |
RJYXDNDDWNXIBZ-UHFFFAOYSA-N |
SMILES canonique |
C=C(CBr)S(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(Pent-1-en-1-yl)sulfanyl]benzene](/img/structure/B14453148.png)

![1,3,5-Tris[(propan-2-yl)sulfanyl]benzene](/img/structure/B14453155.png)
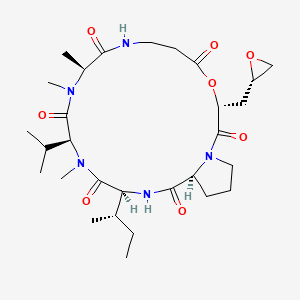
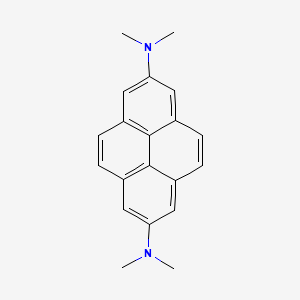
![9-(Hex-1-en-1-yl)-9-borabicyclo[3.3.1]nonane](/img/structure/B14453169.png)

![4-[1-(4-Methoxyphenyl)-2,2-diphenylethyl]phenol](/img/structure/B14453176.png)
![Butanedioic acid, 2,2'-[1,3-propanediylbis(oxy-4,1-phenylene)]bis-](/img/structure/B14453188.png)
![3-Chloro-2,4-dioxa-3-phosphaspiro[5.5]undec-8-ene](/img/structure/B14453196.png)
